molecular formula C16H23ClN2O2 B5197327 2-(2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide

2-(2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide

Cat. No.: B5197327
M. Wt: 310.82 g/mol
InChI Key: UOXQUEJGIOHYQE-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the 2-chlorophenoxy intermediate.

    Introduction of the Methyl Group:

    Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving a suitable diamine precursor.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the piperidine derivative with a suitable carboxylic acid or its derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent in the development of new drugs.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide
  • 2-(2-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide

Uniqueness

2-(2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide is unique due to its specific structural features, such as the presence of both a chlorophenoxy group and a piperidine ring. These features confer distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,21-14-7-5-4-6-13(14)17)15(20)18-12-8-10-19(3)11-9-12/h4-7,12H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXQUEJGIOHYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCN(CC1)C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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